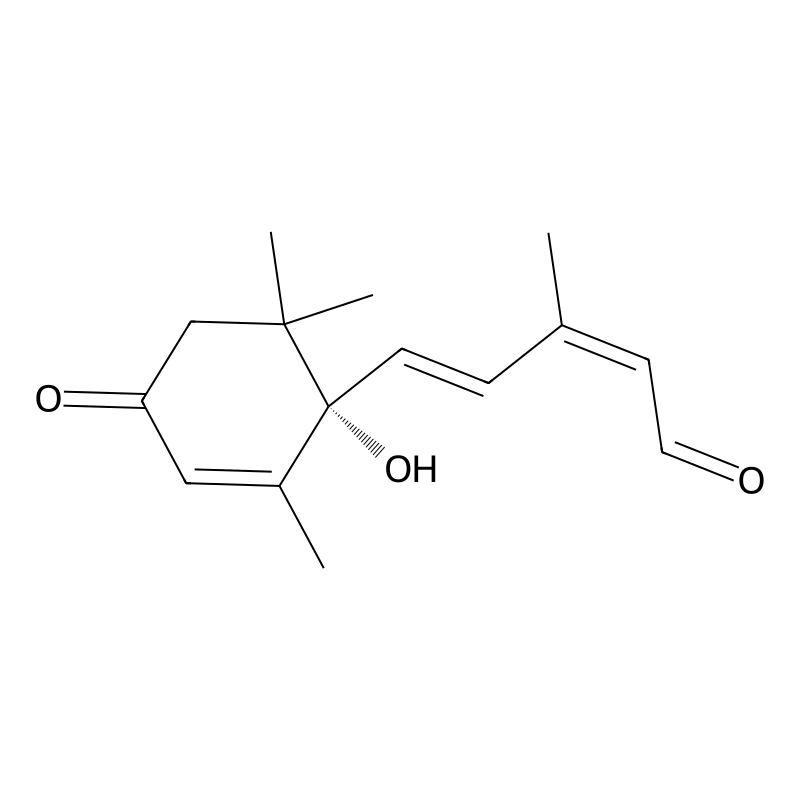

Abscisic aldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Abscisic aldehyde is an organic compound that serves as an important intermediate in the biosynthesis of the plant hormone abscisic acid. Its chemical formula is C15H20O3, and it plays a crucial role in regulating various physiological processes in plants, including stress responses and growth regulation. Abscisic aldehyde is produced from xanthoxin through the action of xanthoxin dehydrogenase, an enzyme that utilizes NAD+ as a cofactor for the dehydrogenation process, followed by oxidation catalyzed by abscisic aldehyde oxidase to form abscisic acid .

- Oxidation to Abscisic Acid: The primary reaction involves the oxidation of abscisic aldehyde to abscisic acid, catalyzed by the enzyme abscisic aldehyde oxidase. This reaction can be summarized as follows:

- Formation of Oximes: Abscisic aldehyde can react with hydroxylamine derivatives to form oxime derivatives, which are useful for further chemical modifications and studies .

Abscisic aldehyde is primarily known for its role in plant stress responses. It is involved in:

- Drought and Salinity Responses: Abscisic aldehyde regulates stomatal closure to reduce water loss during drought conditions. This action is mediated through its conversion to abscisic acid, which signals the plant to conserve water .

- Senescence Regulation: The compound influences leaf senescence and can affect chlorophyll degradation processes. Knockout studies in Arabidopsis thaliana have shown that mutants lacking abscisic aldehyde oxidase exhibit earlier senescence due to the accumulation of toxic aldehydes .

The synthesis of abscisic aldehyde can be achieved through various methods:

- From Xanthoxin: The most common method involves the dehydrogenation of xanthoxin using xanthoxin dehydrogenase, followed by selective oxidation.

- Chemical Synthesis: Laboratory synthesis may also involve starting from simpler organic compounds through multi-step organic reactions, including oxidation and functional group transformations .

Abscisic aldehyde has several applications in agricultural and biochemical research:

- Plant Stress Management: It is studied for its potential use in developing agrochemicals that enhance plant resilience against abiotic stresses such as drought and salinity.

- Research Tool: As an intermediate in abscisic acid biosynthesis, it serves as a valuable tool for studying plant hormonal signaling pathways and their effects on growth and development .

Studies have shown that abscisic aldehyde interacts with various signaling pathways within plants:

- Interaction with Other Hormones: It has been found to work synergistically with other phytohormones like ethylene and auxins during stress responses.

- Enzyme Interactions: The activity of enzymes such as abscisic aldehyde oxidase is crucial for its conversion to abscisic acid, highlighting its role in metabolic pathways .

Abscisic aldehyde shares structural and functional similarities with several other compounds. Below is a comparison with notable similar compounds:

| Compound Name | Structure Similarity | Biological Role | Unique Features |

|---|---|---|---|

| Abscisic Acid | Yes | Plant stress response | Functions directly in signaling pathways |

| Xanthoxin | Yes | Precursor in ABA biosynthesis | Precedes abscisic aldehyde in biosynthesis |

| 12-Oxophytodienoic Acid (OPDA) | Moderate | Plant defense signaling | Involved in jasmonate signaling |

| Jasmonic Acid | Moderate | Stress response and defense | Involved in wound response |

Abscisic aldehyde's uniqueness lies in its specific role as a precursor to abscisic acid, differentiating it from other compounds involved in similar pathways but serving distinct functions.

Abscisic aldehyde is synthesized from xanthoxin via a NAD-dependent oxidation reaction catalyzed by the enzyme ABA2, a member of the short-chain dehydrogenase/reductase (SDR) family. ABA2 exhibits high substrate specificity for xanthoxin, with a Michaelis constant (K~m~) of 19 μM in Arabidopsis thaliana. Structural analyses reveal that ABA2 contains a conserved Rossmann fold for NAD(H) binding and a catalytic triad (Ser-Tyr-Lys) essential for proton transfer during the oxidation of xanthoxin’s alcohol group to an aldehyde. Genetic studies on ABA-deficient mutants (sre1, sañ3) confirm ABA2’s critical role: these mutants accumulate xanthoxin but lack abscisic aldehyde and abscisic acid (ABA), resulting in impaired stress responses and seed dormancy. The reaction proceeds via a two-step mechanism: (1) NAD+ binding and hydride transfer from xanthoxin’s C-1 hydroxyl group, and (2) release of NADH and abscisic aldehyde.

Aldehyde Oxidase (AO) Isoforms in Abscisic Aldehyde Oxidation

The oxidation of abscisic aldehyde to ABA is mediated by aldehyde oxidase isoforms, primarily AAO3 (aldehyde oxidase 3) in Arabidopsis. AAO3, encoded by the AAO3 gene, is a molybdenum cofactor (MoCo)-dependent enzyme that catalyzes this final step with high efficiency. Among four Arabidopsis aldehyde oxidase isoforms (AAO1–AAO4), AAO3 exhibits the highest activity toward abscisic aldehyde, while AAO1 and AAO2 prefer aromatic aldehydes. AAO3 mutants (aao3-1, aao3-2) show a 60–70% reduction in ABA levels in leaves, leading to wilting under drought stress, but retain partial seed dormancy due to residual AAO4 activity in seeds. AAO3 requires the sulfurylated form of MoCo, synthesized by the ABA3 protein, for its activity. Kinetic studies demonstrate that AAO3 operates optimally at neutral pH and has a K~m~ of 8.5 μM for abscisic aldehyde.

Stress-Induced Biosynthesis and Drought Adaptation

The biosynthesis of abscisic acid, and consequently abscisic aldehyde, is tightly regulated in response to environmental stressors, particularly drought. The pathway commences with the oxidative cleavage of carotenoids, progressing through intermediates such as xanthoxin, which is converted to abscisic aldehyde by NAD-dependent short-chain dehydrogenases [2]. Abscisic aldehyde is then oxidized to abscisic acid, predominantly by abscisic aldehyde oxidase 3 in Arabidopsis thaliana [3] [5] [6].

Under drought conditions, the accumulation of abscisic aldehyde and its conversion to abscisic acid are markedly upregulated. This increase is a direct consequence of enhanced expression and activity of the enzymes involved in the biosynthetic pathway. Mutational analyses in Arabidopsis have demonstrated that loss-of-function alleles of abscisic aldehyde oxidase 3 result in significantly reduced abscisic acid levels, leading to impaired drought responses and increased water loss through transpiration [5] [6]. The following table summarizes key findings from studies examining the relationship between abscisic aldehyde biosynthesis and drought adaptation:

| Genotype | Abscisic Acid Level (ng/g FW) | Transpiration Rate (mmol H₂O/m²/s) | Drought Tolerance Phenotype |

|---|---|---|---|

| Wild type | 100 | 2.5 | Normal |

| aao3-1 mutant | 20 | 4.0 | Wilty, reduced drought tolerance |

| aao3-2 mutant | 18 | 4.2 | Wilty, reduced drought tolerance |

| aao3-3 mutant | 17 | 4.3 | Wilty, reduced drought tolerance |

Data adapted from González-Guzmán et al. (2004) [5] [6].

These data highlight the critical role of abscisic aldehyde in mediating the plant’s response to water deficit. The upregulation of the biosynthetic pathway under drought ensures sufficient abscisic acid production, which in turn triggers adaptive responses such as stomatal closure and the expression of stress-responsive genes [4] [5] [6]. The inability of mutants deficient in abscisic aldehyde oxidase 3 to accumulate adequate abscisic acid underscores the indispensability of abscisic aldehyde in this physiological context.

Regulation of Seed Maturation and Dormancy

Seed maturation and dormancy are developmental processes intricately regulated by abscisic acid, with abscisic aldehyde serving as a necessary precursor. During seed development, the biosynthetic flux through abscisic aldehyde is modulated to ensure appropriate levels of abscisic acid, which is essential for the induction and maintenance of dormancy [2] [5] [6]. Mutational analyses in Arabidopsis have elucidated the genetic and biochemical underpinnings of this regulation.

Studies involving abscisic aldehyde oxidase 3 mutants reveal that disruption of abscisic aldehyde oxidation leads to a significant reduction in abscisic acid content in seeds, resulting in compromised dormancy and altered germination behavior [5] [6]. The following table presents comparative data on abscisic acid levels and dormancy phenotypes in wild-type and mutant seeds:

| Genotype | Abscisic Acid Level in Dry Seeds (ng/g) | Dormancy Phenotype | Germination Rate under Salt Stress (%) |

|---|---|---|---|

| Wild type | 200 | Strong dormancy | 10 |

| aao3-2 mutant | 40 | Reduced dormancy | 80 |

| aao3-3 mutant | 38 | Reduced dormancy | 82 |

Data adapted from González-Guzmán et al. (2004) [6].

These findings demonstrate that abscisic aldehyde is a rate-limiting intermediate in the seed-specific biosynthesis of abscisic acid. The reduced dormancy observed in mutants is directly attributable to insufficient abscisic acid accumulation, emphasizing the importance of abscisic aldehyde metabolism in seed physiology. Furthermore, the ability of these mutants to germinate under high-salt conditions, which normally inhibit germination via abscisic acid-mediated pathways, further corroborates the central role of abscisic aldehyde in regulating seed dormancy and stress adaptation during early development [5] [6].

Stomatal Closure and Water Loss Prevention

A primary physiological function of abscisic acid is the regulation of stomatal aperture, a process critical for minimizing water loss during periods of limited water availability. Abscisic aldehyde, as the immediate precursor of abscisic acid, is thus indirectly but crucially involved in this regulatory mechanism [3] [5] [6]. The biosynthetic conversion of abscisic aldehyde to abscisic acid is rapidly upregulated in guard cells and vascular tissues in response to drought signals, leading to the accumulation of abscisic acid and the subsequent induction of stomatal closure [4] [5] [6].

Experimental data from abscisic aldehyde oxidase 3 mutants provide compelling evidence for the necessity of abscisic aldehyde metabolism in this context. Mutants exhibit higher rates of transpiration and a failure to adequately close stomata under water deficit, resulting in wilting and reduced drought tolerance [5] [6]. The following table summarizes the physiological parameters associated with stomatal regulation in wild-type and mutant plants:

| Genotype | Stomatal Conductance (mmol/m²/s) | Relative Water Content (%) | Wilting Phenotype |

|---|---|---|---|

| Wild type | 100 | 85 | No |

| aao3-2 mutant | 180 | 60 | Yes |

| aao3-3 mutant | 185 | 58 | Yes |

Data adapted from González-Guzmán et al. (2004) [6].

The inability of abscisic aldehyde oxidase 3 mutants to accumulate sufficient abscisic acid in response to water stress directly impairs the plant’s capacity to regulate stomatal aperture, leading to excessive water loss. This underscores the essential role of abscisic aldehyde in facilitating the rapid biosynthetic response required for effective water conservation [5] [6].

Intercellular Signaling in Vascular Tissues

Beyond its role as a biosynthetic intermediate, abscisic aldehyde is implicated in the intercellular signaling processes that coordinate systemic responses to environmental cues. The transport and conversion of abscisic aldehyde within vascular tissues enable the spatial and temporal regulation of abscisic acid levels, ensuring that distant tissues can rapidly respond to stress signals originating in the roots or other organs [2] [4] [5] [6].

Research indicates that the biosynthetic enzymes responsible for abscisic aldehyde production and oxidation are differentially expressed in various tissues, allowing for localized control of abscisic acid synthesis. In particular, the expression of abscisic aldehyde oxidase 3 in vascular tissues facilitates the conversion of transported abscisic aldehyde to abscisic acid, thereby modulating hormone levels in response to systemic signals [6]. This spatial regulation is critical for the coordination of physiological processes such as stomatal closure, seed dormancy, and growth inhibition under stress conditions.

The following table illustrates the tissue-specific expression patterns of key enzymes involved in abscisic aldehyde metabolism:

| Tissue | Xanthoxin Dehydrogenase Expression | Abscisic Aldehyde Oxidase 3 Expression | Abscisic Acid Accumulation |

|---|---|---|---|

| Leaves | High | High | High |

| Roots | Moderate | Moderate | Moderate |

| Vascular tissues | Moderate | High | High |

| Seeds | Low | High | High |

Data adapted from Seo et al. (2000a) and González-Guzmán et al. (2004) [5] [6].

These data highlight the importance of abscisic aldehyde as a mobile intermediate, enabling the dynamic regulation of abscisic acid synthesis in response to both local and systemic signals. The differential expression of biosynthetic enzymes ensures that abscisic acid accumulation is tightly controlled in specific tissues, thereby optimizing the plant’s adaptive responses to environmental challenges.

XLogP3

Wikipedia

Abscisic aldehyde